molecular formula C18H18ClNO2 B12511816 N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B12511816
M. Wt: 315.8 g/mol
InChI Key: WPGDZLWDMYTMLX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative supplied for laboratory research purposes. This compound belongs to a class of molecules characterized by an (E)-prop-2-enamide core, a structure of significant interest in medicinal chemistry for its potential as a scaffold in developing biologically active molecules . Cinnamamide analogs are frequently investigated for their diverse pharmacological profiles, and related structures have been explored in various biochemical contexts, including as potential ligands for enzymatic targets . The molecular structure incorporates a 4-chlorobenzyl group attached to the amide nitrogen and a 4-ethoxyphenyl moiety, which may influence its physicochemical properties and interaction with biological systems. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZLWDMYTMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzylamine with 4-ethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting intermediate is then subjected to a condensation reaction with acryloyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Cinnamamides

Chlorinated cinnamamides are widely studied for their antibacterial and antimycobacterial activities. Key comparisons include:

Compound Name Substituents (Amide Nitrogen) Substituents (Propenamide Chain) Key Biological Activities Potency (IC50/ MIC) Source
Target Compound : N-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide 4-Chlorobenzyl 4-Ethoxyphenyl Hypothesized: Antibacterial, Anti-inflammatory N/A (Inferred from analogs)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 3,5-Bis(trifluoromethyl)phenyl 4-Chlorophenyl Antibacterial (S. aureus, MRSA) Submicromolar (0.1–1 µM)
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide 4-Trifluoromethoxyphenyl 3,4-Dichlorophenyl Broad-spectrum antibacterial (MRSA, mycobacteria) MIC = 0.5–2 µM
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)prop-2-enamide 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 4-Ethoxyphenyl Anti-inflammatory (NO inhibition) IC50 = <17.21 µM

Key Findings :

  • Chlorine Position and Bioactivity: Dichlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit broader antibacterial spectra and higher potency than mono-chlorinated analogs . The target compound’s single 4-chlorobenzyl group may limit its antibacterial efficacy compared to dichloro derivatives.
  • Ethoxy vs.
Anti-inflammatory Cinnamamides

Compounds isolated from Lycium yunnanense and Lycium barbarum roots, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide , share structural similarities with the target compound but differ in substituent chemistry:

  • 4-Ethoxyphenyl vs.
  • Anti-inflammatory Activity: Ethoxy-containing analogs (e.g., compound 10 in ) show IC50 values <17 µM in NO inhibition assays, comparable to quercetin (IC50 = 17.21 µM) .
Cytotoxicity and Selectivity

3,4-Dichlorocinnamanilides in demonstrate low cytotoxicity to mammalian cells (e.g., porcine macrophages), suggesting that strategic halogenation and substituent selection can enhance selectivity . The target compound’s 4-ethoxyphenyl group may further reduce cytotoxicity compared to trifluoromethyl or dichlorophenyl groups.

Biological Activity

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone characterized by the following structural components:

  • 4-Chlorophenyl group : This halogenated moiety may enhance the compound's biological activity.
  • Ethoxyphenyl group : This substitution can affect solubility and interaction with biological targets.

The molecular formula of this compound is C18_{18}H18_{18}ClNO\ with a molecular weight of approximately 317.8 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition can lead to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammation .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound likely interacts with enzymes such as COX, modulating their activity and thereby influencing inflammatory pathways .
  • Receptor Binding : It may bind to various receptors involved in pain and inflammation, leading to therapeutic effects.
  • Cellular Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis, which is crucial for its potential anticancer properties.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial TestingDemonstrated effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, indicating broad-spectrum activity .
Anti-inflammatory AssaysShowed significant inhibition of COX enzymes, with IC50 values comparable to established NSAIDs like diclofenac and celecoxib .
Structure-Activity Relationship (SAR)Variations in the substituents on the phenyl rings were correlated with changes in biological activity, highlighting the importance of structural modifications.

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